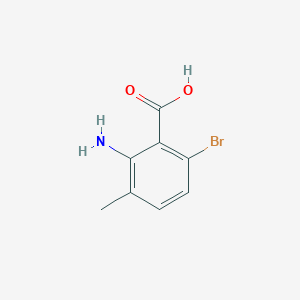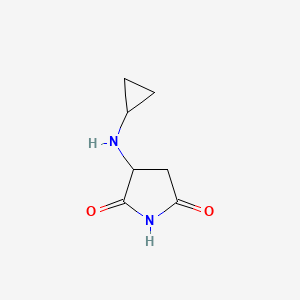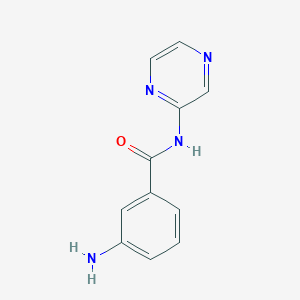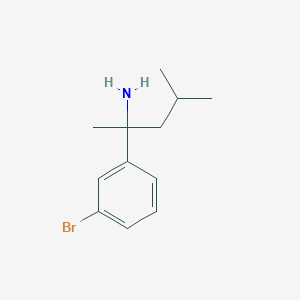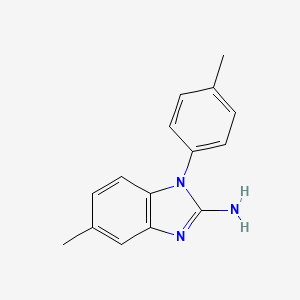
5-methyl-1-(4-methylphenyl)-1H-1,3-benzodiazol-2-amine
Overview
Description
The compound is a derivative of benzodiazole, which is a type of organic compound consisting of a benzene ring fused to a diazole ring . Benzodiazoles and their derivatives are known to exhibit a wide range of biological activities and are often used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of benzodiazoles consists of a benzene ring fused to a diazole ring . The specific structure of “5-methyl-1-(4-methylphenyl)-1H-1,3-benzodiazol-2-amine” would include additional methyl and phenyl groups attached to the benzodiazole core .Chemical Reactions Analysis
Benzodiazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The specific reactions that “5-methyl-1-(4-methylphenyl)-1H-1,3-benzodiazol-2-amine” can undergo would depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of benzodiazoles depend on their specific structure . For example, they are typically crystalline solids with high melting points, and they exhibit strong absorption in the UV region .Scientific Research Applications
Antitumor Properties
Compounds structurally similar to 5-methyl-1-(4-methylphenyl)-1H-1,3-benzodiazol-2-amine have been evaluated for their antitumor properties. For instance, a study on novel 2-(4-aminophenyl)benzothiazoles, which share a similar benzothiazole core, revealed potent and selective antitumor properties both in vitro and in vivo. These compounds were found to induce and be biotransformed by cytochrome P450 1A1 to active metabolites, suggesting a mechanism for their cytotoxic activity against certain cancer cell lines, including breast and ovarian carcinoma cells (Bradshaw et al., 2002).
Antimicrobial Activity
Another study focused on azetidine-2-one derivatives of 1H-benzimidazole, presenting a structural motif that is reminiscent of the benzodiazol ring. These compounds showed significant antibacterial activity, underscoring the potential of benzodiazol derivatives in developing new antimicrobial agents (Noolvi et al., 2014).
Future Directions
The study of benzodiazoles and their derivatives is a vibrant field of research due to their wide range of biological activities. Future research may focus on the synthesis of new benzodiazole derivatives, the exploration of their biological activities, and the development of benzodiazole-based drugs .
properties
IUPAC Name |
5-methyl-1-(4-methylphenyl)benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c1-10-3-6-12(7-4-10)18-14-8-5-11(2)9-13(14)17-15(18)16/h3-9H,1-2H3,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYFOPBRFCZTSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=C(C=C3)C)N=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1-(4-methylphenyl)-1H-1,3-benzodiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-Dibromo-2-[[3-bromo-2,2-bis(bromomethyl)propoxy]methyl]-2-(bromomethyl)propane](/img/structure/B1518511.png)
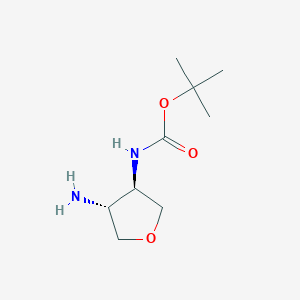
![Methyl 3-methyl-4-[(propan-2-yl)amino]benzoate](/img/structure/B1518516.png)
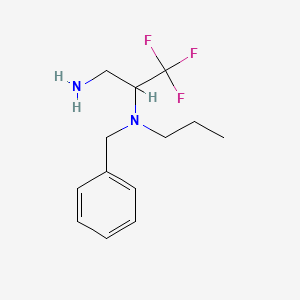
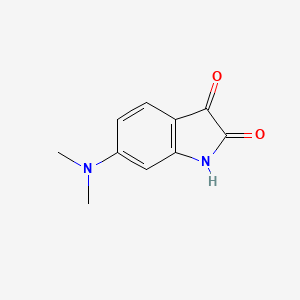
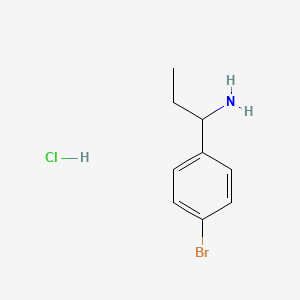
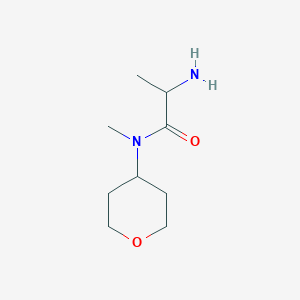
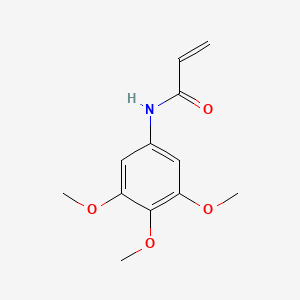
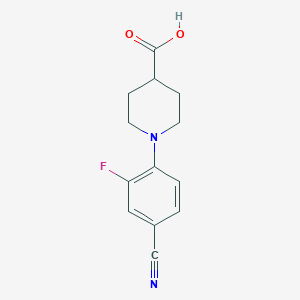
![3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzene-1-sulfonyl chloride](/img/structure/B1518527.png)
